molecular formula C20H20N2S B2936101 2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole CAS No. 1207020-38-9

2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole

Cat. No. B2936101
M. Wt: 320.45
InChI Key: PMJJZRSYTIQHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The p-tolyl group is a functional group related to toluene, with a methyl group attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the attachment of the allylthio, benzyl, and p-tolyl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, as a part of the compound, would contribute to its planarity and aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the p-tolyl group is often involved in reactions such as Williamson etherification or C-C coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an imidazole ring could contribute to its polarity and potentially its ability to participate in hydrogen bonding .

Scientific Research Applications

Corrosion Inhibition

Ech-chihbi et al. (2020) explored the corrosion inhibition performance of benzimidazole derivatives, including 2-(allylthio)-1H-benzo[d]imidazole, for mild steel in HCl solution. Their study employed various analytical techniques, revealing that these compounds effectively retard corrosion via a mixed inhibition mechanism and that their adsorption on the metal surface follows the Langmuir isotherm. This indicates a potential application of 2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole in protecting metals from corrosion in acidic environments (Ech-chihbi et al., 2020).

Ferroelectric Materials

Horiuchi et al. (2012) demonstrated that chains of benzimidazole molecules, due to their chemical stability and ability to bind molecules into a dipolar chain through proton donor and acceptor moieties, can exhibit bistable electric polarity and electrically switchable properties even in the crystalline state. This suggests that 2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole could be explored for its potential applications in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antimicrobial Activity

A study by Sharma et al. (2017) on 2-(chromon-3-yl)imidazole derivatives revealed significant antimicrobial activity against various pathogenic bacterial and fungal strains. This implies that the structural framework of 2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole could be utilized in designing new antimicrobial agents with potential applications in treating infectious diseases (Sharma et al., 2017).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For example, compounds containing p-tolyl groups have been studied for their potential in energy storage devices .

properties

IUPAC Name

1-benzyl-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c1-3-13-23-20-21-14-19(18-11-9-16(2)10-12-18)22(20)15-17-7-5-4-6-8-17/h3-12,14H,1,13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJJZRSYTIQHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole

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